molecular formula C14H12F3NOS2 B2861528 (E)-3-isopropyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one CAS No. 476296-04-5

(E)-3-isopropyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one

Cat. No. B2861528
CAS RN: 476296-04-5
M. Wt: 331.37
InChI Key: QNINHHVZXMFMDB-YRNVUSSQSA-N
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Description

Thiazolidin-4-one derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .


Synthesis Analysis

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The specific structure of “(E)-3-isopropyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one” would need to be analyzed with appropriate software or tools.


Chemical Reactions Analysis

The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action and the Knoevenagel reaction of this (methylene group) has been widely attempted .

Scientific Research Applications

Heterocyclic Synthesis and Structural Elucidation

4-Thiazolidinones serve as key intermediates in the synthesis of novel derivatives like 2-arylimino-5-arylidene-4-thiazolidinones through nucleophilic addition reactions. These compounds, upon further reactions, can lead to the formation of polyfunctionally substituted fused pyrimidine derivatives, showcasing the chemical versatility and synthetic utility of thiazolidinone derivatives in heterocyclic synthesis. The structural elucidation of these compounds, including their Z/E isomerism, has been confirmed using X-ray single crystal techniques, demonstrating the importance of these derivatives in the study of molecular structure and chemical reactivity (Behbehani & Ibrahim, 2012).

Supramolecular Structures

Research on thiazolidinone derivatives, including those with the trifluoromethyl group, has revealed their ability to form diverse supramolecular structures through hydrogen bonding. These structures range from hydrogen-bonded dimers and chains of rings to complex sheets, highlighting the potential of these compounds in the design of novel materials with specific physical and chemical properties. Such studies contribute to our understanding of molecular interactions and the design of new molecular architectures (Delgado et al., 2005).

Synthesis under Varied Conditions

Thiazolidinone derivatives have been synthesized under various conditions, including microwave and flash vacuum pyrolysis, demonstrating the flexibility and efficiency of different synthetic approaches. These methods allow for the selective production of isomers, contributing to the field of synthetic chemistry by providing efficient routes to target molecules with potential biological or material applications (Pepino et al., 2012).

Mechanism of Action

The mechanism of action of thiazolidin-4-one derivatives can vary depending on the specific derivative and its biological target. For example, some thiazolidin-4-one derivatives have shown anticancer activity by inhibiting various enzymes and cell lines .

Safety and Hazards

The safety and hazards of thiazolidin-4-one derivatives can vary widely depending on the specific derivative. Some derivatives have shown cytotoxicity against certain cancer cell lines , indicating potential hazards if not handled properly.

Future Directions

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(5E)-3-propan-2-yl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NOS2/c1-8(2)18-12(19)11(21-13(18)20)7-9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINHHVZXMFMDB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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